molecular formula C12H15N3 B11730443 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine

Cat. No.: B11730443
M. Wt: 201.27 g/mol
InChI Key: QBLMMPYEYXBEPU-UHFFFAOYSA-N
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Description

1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a methyl group and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with 2-phenylethyl bromide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as carbonyls or carboxyls.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert any carbonyl groups back to alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of carbonyl or carboxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Various substituted phenylethyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially influencing neurological pathways.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-3-amine: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.

    N-(2-phenylethyl)-1H-pyrazol-3-amine: Lacks the methyl group, which may affect its binding affinity and specificity.

    1-Methyl-N-(2-phenylethyl)-1H-imidazol-3-amine: Similar structure but with an imidazole ring instead of a pyrazole, which can alter its chemical reactivity and biological activity.

Uniqueness: 1-Methyl-N-(2-phenylethyl)-1H-pyrazol-3-amine is unique due to the combination of the pyrazole ring and the phenylethylamine moiety, which imparts specific chemical and biological properties that are not observed in its analogs. This unique structure allows for diverse applications and interactions in various scientific fields.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

1-methyl-N-(2-phenylethyl)pyrazol-3-amine

InChI

InChI=1S/C12H15N3/c1-15-10-8-12(14-15)13-9-7-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,13,14)

InChI Key

QBLMMPYEYXBEPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NCCC2=CC=CC=C2

Origin of Product

United States

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